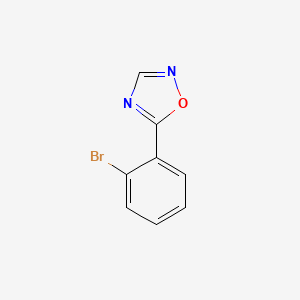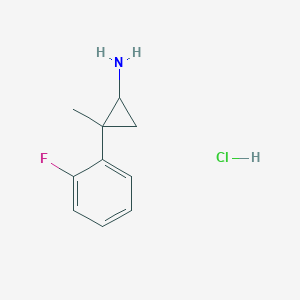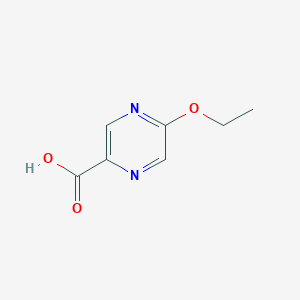
5-Ethoxypyrazine-2-carboxylic acid
描述
5-Ethoxypyrazine-2-carboxylic acid is a chemical compound with the molecular formula C7H8N2O3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Ethoxypyrazine-2-carboxylic acid consists of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The exact structure can be determined using various spectroscopic techniques.Physical And Chemical Properties Analysis
5-Ethoxypyrazine-2-carboxylic acid has a molecular weight of 168.15 . It is stored in a dry environment at 2-8°C . The compound has a high GI absorption and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 1.27, indicating its lipophilicity .科学研究应用
Synthesis and Pharmacological Evaluation
Researchers have explored the synthesis of novel compounds from structures related to 5-Ethoxypyrazine-2-carboxylic acid for potential pharmacological applications. For example, a series of quinoxalin-2-carboxamides were synthesized by condensing the carboxylic group of quinoxalin-2-carboxylic acid with various amines. These compounds were designed as 5-HT3 receptor antagonists and showed promising results in evaluations against 5-HT3 agonist, 2-methy-5-HT, indicating their potential in treating conditions mediated by this receptor (Mahesh, Devadoss, Pandey, & Yadav, 2011).
Antimicrobial Activity
Another study synthesized 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids starting from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid. These compounds were evaluated for their in vitro antimicrobial activity, showing variable and modest activity against bacteria and fungi. This indicates the potential use of 5-Ethoxypyrazine-2-carboxylic acid derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Material Science Applications
In the field of material science, coordination polymers involving derivatives of 5-Ethoxypyrazine-2-carboxylic acid have been studied for their luminescent and photocatalytic properties. Two novel Cd(II) coordination polymers were synthesized and showed potential for application in treating children's bronchopneumonia, in addition to their luminescence features and photocatalytic characteristics. This demonstrates the versatility of 5-Ethoxypyrazine-2-carboxylic acid derivatives in creating materials with specific functional properties (Wen, Xia, Yu, He, & Wang, 2021).
Biofuel Production
A noteworthy application in sustainable chemistry involves the conversion of 5-(hydroxymethyl)-2-furfural into biofuels, using sulfonated graphene oxide as a catalyst. This process, which can yield various biofuel components, highlights the potential for using related compounds in the production of renewable energy sources. Sulfonated, partially reduced graphene oxide exhibited superior catalytic performance for the production of biofuels compared to other acid catalysts, underscoring the importance of 5-Ethoxypyrazine-2-carboxylic acid derivatives in environmental chemistry and sustainable fuel production (Antunes et al., 2014).
安全和危害
属性
IUPAC Name |
5-ethoxypyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-6-4-8-5(3-9-6)7(10)11/h3-4H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMBFTKKBNTWEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726829 | |
| Record name | 5-Ethoxypyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxypyrazine-2-carboxylic acid | |
CAS RN |
1220330-11-9 | |
| Record name | 5-Ethoxypyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


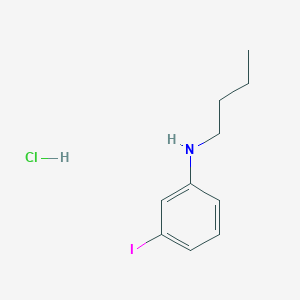
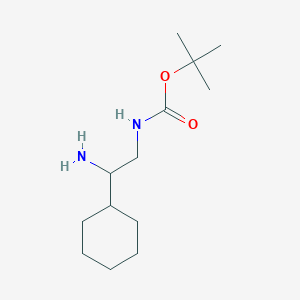
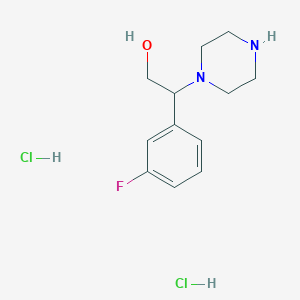
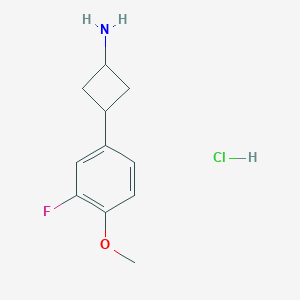

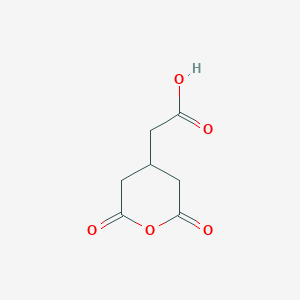
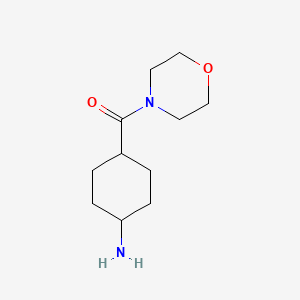

amine hydrochloride](/img/structure/B1442928.png)


![2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride](/img/structure/B1442935.png)
